Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
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Description
Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate is a synthetic compound that is commonly referred to as methoxyacetylfentanyl. It belongs to the class of fentanyl analogs, which are potent synthetic opioids that are commonly used for pain management. Methoxyacetylfentanyl has gained popularity in recent years due to its high potency and availability on the black market.
Scientific Research Applications
Thia-Michael Addition and Synthesis
The title compound is synthesized through a Thia-Michael addition reaction. Initially, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide reacts with maleic anhydride, resulting in the formation of Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate . The precursor compound is obtained by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
Antibacterial and Antifungal Activity
Researchers have evaluated the compound’s in vitro antibacterial and antifungal activity . The zone of inhibition and minimal inhibitory concentration (MIC) were determined to assess its antimicrobial efficacy. These studies provide insights into its potential use as an antimicrobial agent .
Antioxidant Properties
The compound was also assessed for its antioxidant properties using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. Understanding its antioxidant activity is crucial for potential therapeutic applications .
Molecular Docking Studies
To explore its interactions with bacterial enzymes, the title compound was docked into the active site of the MurB protein from Staphylococcus aureus (PDB ID: 1HSK). Such molecular docking studies provide insights into its potential as a drug candidate .
Pharmacological Applications
Compounds containing the 4-thiazolidinone moiety have shown diverse pharmacological activities. These include antimicrobial, antimalarial, anti-HIV, antioxidant, anticancer, antiarrhythmic, and anti-inflammatory effects. Further investigations may reveal additional therapeutic applications for this compound .
Retro-Michael Reaction
Another related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , was synthesized using a unique methodology. However, its moderate yield was attributed to the retro-Michael reaction .
properties
IUPAC Name |
methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-15-7-5-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-9-13(24-2)6-8-17(16)25-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMSUKHCZBLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
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